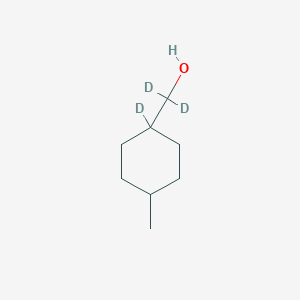![molecular formula C48H93NO10 B1162676 N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide CAS No. 606125-07-9](/img/structure/B1162676.png)
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide is a complex organic compound belonging to the class of glycosphingolipids. These compounds are characterized by the presence of a saccharide moiety glycosidically attached to a sphingoid base . Glycosphingolipids play crucial roles in cellular processes, including cell-cell communication and signal transduction.
准备方法
The synthesis of N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and amide bond formation. The synthetic route typically starts with the preparation of the sphingoid base, followed by glycosylation with the appropriate saccharide moiety. The final step involves the formation of the amide bond with the fatty acid .
化学反应分析
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the octadec-8-en-2-yl chain can be reduced to form a saturated chain.
科学研究应用
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide has several scientific research applications:
Chemistry: It is used as a model compound to study glycosphingolipid synthesis and reactivity.
Biology: It plays a role in studying cell membrane structure and function, as glycosphingolipids are essential components of cell membranes.
Medicine: It is investigated for its potential therapeutic effects in treating diseases related to glycosphingolipid metabolism.
Industry: It is used in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide involves its interaction with specific molecular targets and pathways. Glycosphingolipids are known to participate in cell signaling by interacting with receptors and enzymes on the cell surface. They can modulate signal transduction pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
相似化合物的比较
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide is unique among glycosphingolipids due to its specific structure and functional groups. Similar compounds include:
Gangliosides: Glycosphingolipids with one or more sialic acid residues.
Cerebrosides: Glycosphingolipids with a single sugar residue.
属性
CAS 编号 |
606125-07-9 |
|---|---|
分子式 |
C48H93NO10 |
分子量 |
844.3 g/mol |
IUPAC 名称 |
(2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |
InChI 键 |
QZNIVVAKPLIDJX-BSLJDOEJSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
外观 |
Powder |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




